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molecular formula C8H2F4N2O2 B8426952 5,6,7,8-Tetrafluoro-1,4-dihydro-2,3-quinoxalinedione

5,6,7,8-Tetrafluoro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8426952
M. Wt: 234.11 g/mol
InChI Key: WFTLZGPAIOZPTP-UHFFFAOYSA-N
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Patent
US05622952

Procedure details

The title compound (Allison, et al., J. Fluorine Chem. 1:59 (1971)) was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). A mixture of diethyl oxalate (2.86 mL, 4.1 mmol) and 3,4,5,6-tetrafluoro-1,2-diaminobenzene (380 mg, 2.11 mmol) was heated to reflux with stirring under N2 for 8 h. The reaction was cooled to room temperature and a small amount of purple precipitate was observed. The excess diethyl oxalate was evaporated and the resulting solid was suspended in 20 ml hexanes, vacuum filtered and the solid rinsed with hexanes (20 mL) and ethyl acetate (10 mL). The solid was air dried to yield 244.8 mg (49.9%). mp 330°-331° C. (lit. ca. 300° C. dec.). 1H NMR (d6 -DMSO) δ12.33 (br s, NH). 19F NMR (C6F6 external standard, δ-162.9), δ-157.7(m), -167.9(m).
Quantity
2.86 mL
Type
reactant
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:8]CC)(=O)[C:2]([O:4]CC)=O.[F:11][C:12]1[C:13]([NH2:22])=[C:14]([NH2:21])[C:15]([F:20])=[C:16]([F:19])[C:17]=1[F:18]>>[F:11][C:12]1[C:17]([F:18])=[C:16]([F:19])[C:15]([F:20])=[C:14]2[C:13]=1[NH:22][C:2](=[O:4])[C:1](=[O:8])[NH:21]2

Inputs

Step One
Name
Quantity
2.86 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
380 mg
Type
reactant
Smiles
FC=1C(=C(C(=C(C1F)F)F)N)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring under N2 for 8 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The excess diethyl oxalate was evaporated
FILTRATION
Type
FILTRATION
Details
vacuum filtered
WASH
Type
WASH
Details
the solid rinsed with hexanes (20 mL) and ethyl acetate (10 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield 244.8 mg (49.9%)

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
FC1=C2NC(C(NC2=C(C(=C1F)F)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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